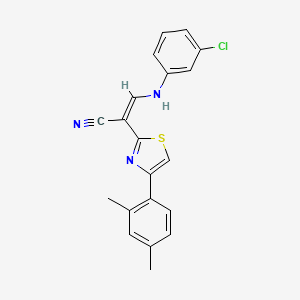
(Z)-3-((3-chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-((3-chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H16ClN3S and its molecular weight is 365.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-3-((3-chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound featuring a thiazole moiety that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes:
- A thiazole ring that is known for its diverse biological activities.
- An acrylonitrile group which enhances its reactivity.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of electron-withdrawing groups like chlorine in the phenyl ring enhances these effects by increasing the compound's lipophilicity and cellular uptake .
Case Study:
A study on thiazole derivatives found that modifications at specific positions on the thiazole ring significantly influenced their cytotoxicity. Compounds with halogen substitutions demonstrated enhanced activity against cancer cell lines, with IC50 values often lower than standard chemotherapeutics like doxorubicin .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | HT29 |
| Compound B | 1.98 ± 1.22 | Jurkat |
Antimicrobial Activity
Thiazole-containing compounds have also been investigated for their antimicrobial properties. The incorporation of a chlorophenyl group has been linked to increased activity against various bacterial strains. For example, thiazoles have been effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents .
Research Findings:
In vitro studies demonstrated that specific thiazole derivatives inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound C | 8 | MRSA |
| Compound D | 16 | E. coli |
Anticonvulsant Activity
Some thiazole derivatives have shown promise in anticonvulsant activity, suggesting their potential in treating epilepsy and other neurological disorders. The SAR analysis revealed that modifications to the thiazole structure can significantly enhance anticonvulsant efficacy .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be largely attributed to its structural components:
- Thiazole Moiety : Essential for antitumor and antimicrobial activities.
- Chlorophenyl Group : Enhances lipophilicity and bioactivity.
- Dimethylphenyl Substituents : Influence the electronic properties and overall reactivity of the compound.
Properties
IUPAC Name |
(Z)-3-(3-chloroanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-13-6-7-18(14(2)8-13)19-12-25-20(24-19)15(10-22)11-23-17-5-3-4-16(21)9-17/h3-9,11-12,23H,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXJAMUYVSRFOZ-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














